Hydroxanthommatin
Description
Contextualizing Hydroxanthommatin within Biological Pathways
This compound is a product of the tryptophan metabolism pathway. mdpi.com Specifically, it arises from the kynurenine (B1673888) pathway, a crucial route for the degradation of the essential amino acid tryptophan. The biosynthesis of this compound begins with tryptophan, which is converted through a series of enzymatic steps to 3-hydroxykynurenine. researchgate.net This intermediate is a critical branching point. Through oxidative dimerization, two molecules of 3-hydroxykynurenine can form an unstable intermediate known as uncyclized xanthommatin (B1213845). researchgate.net This intermediate then cyclizes to form xanthommatin, the direct precursor to this compound. researchgate.net
This compound itself is the reduced form of xanthommatin. researchgate.net The interconversion between these two molecules is a redox-dependent process, leading to a distinct color change: xanthommatin is typically a yellowish-brown pigment, while its reduction yields the bright red this compound. lindau-nobel.org This reversible transformation is a key aspect of color change in some organisms. The formation of this compound from 3-hydroxykynurenine can also be influenced by enzymes like horseradish peroxidase in the presence of hydrogen peroxide. nih.gov
Historical Perspectives on this compound Research
The study of ommochromes, the family to which this compound belongs, has a rich history rooted in the early days of biochemistry. The pioneering work on these pigments was conducted by the German biochemist Adolf Butenandt and his research group. Butenandt's investigations into insect eye pigments led to the first isolation and characterization of an ommochrome, xanthommatin, in the 1950s. lindau-nobel.org His work laid the foundation for understanding the chemical structure and biosynthetic origins of this class of pigments. Butenandt was awarded the Nobel Prize in Chemistry in 1939 for his work on sex hormones, and his later research significantly advanced the field of natural product chemistry, including the study of ommochromes. wikipedia.org
Subsequent research built upon Butenandt's findings, elucidating the detailed steps of the ommochrome biosynthetic pathway and identifying the various intermediates, including 3-hydroxykynurenine and uncyclized xanthommatin. researchgate.net The recognition of this compound as the reduced, red-colored counterpart to the oxidized, yellowish-brown xanthommatin was a significant step in understanding the dynamic nature of these pigments and their role in biological color changes. lindau-nobel.org
Definition and Structural Relationship within Ommochromes
Ommochromes are a class of pigments derived from tryptophan, characterized by their phenoxazone core structure. They are broadly divided into two main groups: the lower molecular weight ommatins and the higher molecular weight ommins. This compound belongs to the ommatin subgroup.
Structurally, this compound is also known as dithis compound. researchgate.net It is the reduced form of xanthommatin, meaning it has gained electrons, which alters its chemical structure and, consequently, its light-absorbing properties. The core of these molecules is a pyrido[3,2-a]phenoxazinone chromophore. vulcanchem.com The transformation from xanthommatin to this compound involves the addition of hydrogen atoms across specific double bonds within this structure, leading to the observed shift in color from yellow-brown to red. lindau-nobel.org
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H15N3O8 vulcanchem.com |
| Molecular Weight | 425.3 g/mol vulcanchem.com |
| Common Name | Dithis compound researchgate.net |
| Color | Red lindau-nobel.org |
| UV-Vis Absorption Maximum (λmax) | Approximately 470 nm mdpi.com |
| Precursor | Xanthommatin researchgate.net |
| Biosynthetic Origin | Tryptophan (via Kynurenine Pathway) mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
142394-84-1 |
|---|---|
Molecular Formula |
C20H15N3O8 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid |
InChI |
InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30) |
InChI Key |
WSRZQBTZCCBWOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |
Other CAS No. |
142394-84-1 |
Synonyms |
hydroxanthommatin |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Hydroxanthommatin
The Kynurenine (B1673888) Pathway as a Precursor System
The primary metabolic route for the degradation of tryptophan in most mammals and many other organisms is the kynurenine pathway. nih.govmdpi.com This pathway is not only crucial for tryptophan catabolism but also generates a variety of bioactive molecules, including the precursors for hydroxanthommatin. frontiersin.orgcpn.or.kr More than 95% of tryptophan that is not used for protein synthesis is metabolized through this pathway. nih.govnih.gov
Tryptophan Catabolism and Kynurenine Formation
The initial and rate-limiting step in the kynurenine pathway is the enzymatic conversion of L-tryptophan to N-formyl-L-kynurenine. bevital.noahajournals.org This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), which is primarily found in the liver, and indoleamine 2,3-dioxygenase (IDO), which is present in various other tissues. cpn.or.krahajournals.org N-formyl-L-kynurenine is then rapidly hydrolyzed by kynurenine formamidase to yield L-kynurenine. bevital.noplos.org
Role of 3-Hydroxykynurenine in this compound Genesis
L-kynurenine serves as a crucial branch point in the pathway. mdpi.com One of its metabolic fates is the conversion to L-3-hydroxykynurenine, a reaction catalyzed by the enzyme kynurenine 3-monooxygenase (KMO), a flavin-dependent monooxygenase. mdpi.com This hydroxylation step is pivotal, as 3-hydroxykynurenine is the direct precursor for the synthesis of ommochromes, including this compound. biorxiv.orgbiorxiv.org Under physiological conditions, the branch leading to 3-hydroxykynurenine is significant, partly due to the high affinity of KMO for L-kynurenine. mdpi.com In some organisms, such as the fruit fly Drosophila melanogaster, the gene cinnabar encodes for KMO. plos.org
Mechanisms of this compound Formation
The conversion of 3-hydroxykynurenine to this compound is a complex process involving oxidation and dimerization. This can occur either spontaneously or be facilitated by enzymes.
Auto-oxidative Dimerization of 3-Hydroxykynurenine
Under physiological conditions, 3-hydroxykynurenine can undergo auto-oxidation. mdpi.comresearchgate.net This process involves the oxidative dimerization of two molecules of 3-hydroxykynurenine to form this compound and xanthommatin (B1213845). mdpi.comresearchgate.net This non-enzymatic oxidation can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. mdpi.comresearchgate.net The process is considered a key step in the formation of ommochrome pigments. biorxiv.org In vitro studies have demonstrated that the oxidation of 3-hydroxykynurenine can be catalyzed by enzymes like peroxidase, leading to the formation of xanthommatin and its decarboxylated form. researchgate.net For instance, the reaction of 3-hydroxykynurenine with tyrosinase at a pH of 8.0 has been shown to form this compound in the initial stage. nih.gov
Formation of this compound Radicals
The oxidation of 3-hydroxykynurenine is associated with the generation of radical species. nih.govbiorxiv.org Research has shown that the oxidation of 3-hydroxykynurenine by horseradish peroxidase and hydrogen peroxide leads to the detection of a this compound-derived radical. nih.govnih.govnih.govsemanticscholar.orgbioontology.org The non-enzymatic oxidation of 3-hydroxykynurenine can also lead to the formation of these radicals, which are then dimerized to form xanthommatin. plos.orgresearchgate.net The accumulation and oxidative auto-dimerization of 3-hydroxykynurenine can contribute to oxidative stress. nih.govresearchgate.net
Characterization of Uncyclized Xanthommatin as a Key Intermediate
The oxidative dimerization of 3-hydroxykynurenine is predicted to proceed through a key, unstable intermediate known as uncyclized xanthommatin. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net This intermediate is formed by the oxidative condensation of two 3-hydroxykynurenine molecules. biorxiv.orgresearchgate.net It has been identified both in vitro and in vivo and is considered the elusive link between the kynurenine pathway and the ommatin pathway within the specialized organelles called ommochromasomes where these pigments are produced. biorxiv.orgresearchgate.net Following its formation, uncyclized xanthommatin is thought to rapidly undergo intramolecular cyclization to form the stable, colored pyridophenoxazinone structure of xanthommatin. biorxiv.org This uncyclized intermediate is considered a crucial branching point in the biosynthesis of various ommochromes. researchgate.net
Enzymatic and Non-Enzymatic Contributions to this compound Synthesis
The creation of this compound from its precursor, 3-hydroxykynurenine (3-HK), involves a fascinating interplay of both specific enzymatic catalysis and spontaneous chemical reactions. This dual mechanism allows for pigment formation under various physiological conditions.
The enzymatic conversion of 3-hydroxykynurenine is a crucial control point in the production of ommochrome pigments. This process is primarily an oxidative dimerization, where two molecules of 3-HK are joined to form a phenoxazinone structure.
Several enzymes have been implicated in this catalytic process. In insects like Drosophila melanogaster, an enzyme known as phenoxazinone synthase (PHS) is vital for the efficient conversion of 3-HK to xanthommatin, a closely related and more stable ommochrome. ebi.ac.uknih.govresearchgate.net Mutations in the gene that codes for PHS, known as cardinal in Drosophila, lead to a significant reduction in brown eye pigment and an accumulation of the precursor 3-HK. nih.govresearchgate.netresearchgate.net
Peroxidases, particularly heme peroxidases like the one encoded by the Cardinal gene, are also thought to catalyze the oxidative dimerization of 3-HK. researchgate.netbiorxiv.orgresearchgate.net These enzymes can facilitate the formation of the unstable intermediate, which then proceeds to form various ommatins. biorxiv.org Studies have shown that peroxidases can produce xanthommatin from 3-HK in vitro. researchgate.netnih.gov Furthermore, enzymes like tyrosinase can also facilitate the oligomerization of 3-HK, with the reaction products depending on the pH; at a pH of 8.0, this compound is formed as an initial product. nih.gov This enzymatic control ensures that pigment production is localized and timed correctly, for instance, during pupal development in the compound eyes of mosquitoes. nih.gov
Beyond direct enzymatic control, this compound can also be formed through non-enzymatic, spontaneous reactions. The precursor, 3-hydroxykynurenine, is known to be chemically reactive and can auto-oxidize under physiological conditions. nih.govmdpi.com This auto-oxidation leads to the formation of highly reactive intermediates, which then dimerize to form this compound and the more stable xanthommatin. researchgate.netmdpi.com
This spontaneous process is essentially an oxidative dimerization where two molecules of 3-HK condense. researchgate.net It is believed that this non-enzymatic oxidation first produces this compound-derived radicals, which then combine to form xanthommatin. researchgate.netplos.org The tendency for 3-HK to auto-oxidize means that even in the absence of functional enzymes, as seen in certain genetic mutants, some pigment formation can still occur over time, leading to a gradual darkening of the eyes after an insect emerges from its pupal stage. nih.govresearchgate.netresearchgate.net This suggests that while enzymes provide efficiency and control, the fundamental chemistry of 3-HK allows for a baseline level of ommochrome synthesis.
Enzyme-Catalyzed Reactions in Ommochrome Biosynthesis
Integration of this compound into Ommochrome Diversification
This compound is not an endpoint but rather a crucial branching metabolite in the biosynthesis of the diverse family of ommochrome pigments. nih.gov It is considered a reduced form of xanthommatin and an intermediate in a larger biosynthetic network. researchgate.net
Its central role stems from its position as a product of 3-HK dimerization. From this point, the pathway can diverge. This compound can be oxidized to form the more stable, yellow-brown pigment xanthommatin. researchgate.net This conversion is a key step in producing the dithis compound family of pigments.
Furthermore, this compound and its direct precursor, an unstable intermediate called uncyclized xanthommatin, serve as key branching points for creating the two major families of ommochromes: the lower molecular weight ommatins (like xanthommatin) and the higher molecular weight, sulfur-containing ommins. researchgate.netbiorxiv.orgnih.govresearchgate.net The formation of uncyclized xanthommatin from 3-HK is now considered the main biological route for ommatin biosynthesis. biorxiv.orgbiorxiv.org This intermediate can then cyclize to form xanthommatin or undergo other modifications, leading to a wide array of pigments. biorxiv.orgresearchgate.net The enzymatic reactions involving this compound can also lead to mixed oligomers, which act as precursors for new pigment pathways, further contributing to the structural diversity and varied coloration seen in invertebrates. nih.gov
Biological Roles and Molecular Interactions of Hydroxanthommatin
Contribution to Pigment Biogenesis
Hydroxanthommatin is an oxidized form of xanthommatin (B1213845), a prominent brown ommochrome pigment found in the eyes of insects like Drosophila melanogaster. cambridge.orgvulcanchem.com The biosynthesis of these pigments, known as the ommochrome pathway, begins with the amino acid tryptophan. researchgate.neteje.cz Through a series of enzymatic steps, tryptophan is converted to 3-hydroxykynurenine (3-OHK). nih.govacgpubs.org
The formation of this compound is a subsequent step in this pathway. Research has shown that the auto-oxidation of its precursor, 3-hydroxykynurenine, initially leads to the formation of the unstable xanthommatin, which is then rapidly oxidized to form this compound. nih.gov The enzymatic conversion of 3-hydroxykynurenine can also lead to this compound. Specifically, in the presence of the enzyme tyrosinase at a pH of 8.0, 3-hydroxykynurenine is converted to this compound, which is then followed by the formation of black-brown pigments. nih.govespcr.org This process is a key part of the generation of complex pigments in various biological systems. nih.gov
Table 1: Factors in this compound Biogenesis
| Precursor | Enzyme/Process | Condition | Product |
|---|---|---|---|
| 3-Hydroxykynurenine | Auto-oxidation | Physiological conditions | Xanthommatin (unstable), then this compound nih.gov |
Interactions with Biological Macromolecules
The chemical reactivity of this compound and its precursors facilitates significant interactions with proteins, leading to structural modifications such as cross-linking and the formation of novel chromophores.
The this compound chromophore is implicated in the formation of covalent bonds between proteins. antibody-creativebiolabs.comuniprot.org This process has been observed with the protein alpha-1-microglobulin (AMBP), where the formation of the chromophore can lead to non-reducible thioether cross-links. uniprot.orgarigobio.cn The chromophore, once formed, can react with accessible cysteine residues on other alpha-1-microglobulin molecules or different proteins, effectively linking them together. uniprot.org This cross-linking chemically joins two or more molecules through a covalent bond, which can stabilize protein interactions and structures. thermofisher.com
A notable interaction occurs between the this compound precursor, 3-hydroxykynurenine, and the human protein alpha-1-microglobulin (AMBP). uniprot.org 3-hydroxykynurenine, an oxidized tryptophan metabolite found in biological fluids, reacts with specific amino acid residues of AMBP, namely Cysteine-53, Lysine-111, Lysine-137, and Lysine-149. uniprot.org This reaction results in the formation of heterogeneous polycyclic chromophores, including this compound. uniprot.org This process is described as autocatalytic, meaning the reaction is catalyzed by one of its own products or intermediates, and it occurs even when the human protein is expressed in insect or bacterial cells. uniprot.org
Table 2: Autocatalytic Chromophore Formation in Alpha-1-Microglobulin (AMBP)
| Reactant | Interacting Protein | Key Amino Acid Residues | Product | Reaction Type |
|---|
Protein Cross-Linking via this compound Chromophore
Dual Modulatory Activities in Oxidative Processes
The kynurenine (B1673888) pathway, which produces the precursors to this compound, is deeply involved in cellular redox homeostasis. Metabolites of this pathway exhibit a dual nature, capable of both generating damaging reactive species and acting as protective antioxidants. plos.orgnih.gov
The primary precursor to this compound, 3-hydroxykynurenine (3-OHK), is known to be a source of oxidative stress. mdpi.com The autoxidation of 3-OHK under physiological conditions leads to the formation of highly reactive oxygen species (ROS), including superoxide (B77818) anions (O₂•⁻) and hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net This process can be catalyzed by trace metals. researchgate.net The generation of these ROS can damage cellular components like lipids, proteins, and DNA. plos.orgmdpi.com Therefore, while 3-OHK is a necessary intermediate for pigment formation, its accumulation can contribute to cellular damage through the production of free radicals. biorxiv.orgnih.gov
In contrast to the pro-oxidant activity of 3-OHK, other related kynurenines exhibit significant antioxidant properties. plos.org These compounds can effectively neutralize free radicals, thus protecting cells from oxidative damage.
Kynurenic Acid (KYNA): This metabolite has been shown to be a potent scavenger of hydroxyl radicals, superoxide anion radicals, and peroxynitrite. plos.orgnih.gov Its protective effect is independent of its action on neuroreceptors and helps prevent lipid peroxidation. nih.govnih.gov
3-Hydroxyanthranilic Acid (3-HAA): Like KYNA, 3-HAA is a powerful ROS scavenger. plos.org Its ability to quench free radicals is attributed to the presence of an aromatic hydroxyl group, which can easily donate a hydrogen atom. plos.org It demonstrates significant antioxidant activity by dimerizing with free radicals. mdpi.com
Kynurenine (KYN): Kynurenine itself possesses scavenging properties. nih.gov It can react with hydroxyl radicals and peroxynitrite and can decrease the production of radicals induced by pro-oxidants. mdpi.com
This dual capacity—with some kynurenines generating ROS and others scavenging them—highlights the complex role of the tryptophan metabolic pathway in modulating the cellular redox environment. plos.orgnih.gov
Table 3: Dual Oxidative Activities of Kynurenine Pathway Metabolites
| Activity | Metabolite(s) | Mechanism/Effect |
|---|---|---|
| Pro-oxidant | 3-Hydroxykynurenine (3-OHK) | Autoxidation generates ROS (superoxide, hydrogen peroxide), leading to potential cellular damage. mdpi.comresearchgate.net |
| Antioxidant | Kynurenic Acid (KYNA) | Scavenges hydroxyl radicals, superoxide, and peroxynitrite; prevents lipid peroxidation. plos.orgnih.govnih.gov |
| Antioxidant | 3-Hydroxyanthranilic Acid (3-HAA) | Potent ROS scavenger through hydrogen atom donation from its hydroxyl group. plos.orgmdpi.com |
| Antioxidant | Kynurenine (KYN) | Scavenges hydroxyl radicals and peroxynitrite; reduces radical production by pro-oxidants. mdpi.com |
Genetic and Molecular Regulation of Hydroxanthommatin Pathways
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes
The expression of genes encoding the enzymes for hydroxanthommatin biosynthesis is tightly controlled to manage the flux of metabolites through the pathway. This regulation occurs at multiple levels, from the initiation of gene transcription to post-transcriptional modifications that affect mRNA stability and translation.
Transcriptional control dictates when and how often the genes for biosynthetic enzymes are transcribed into messenger RNA (mRNA). nih.gov This level of regulation involves transcription factors—proteins that bind to specific DNA sequences to either activate or repress gene expression. pressbooks.pub While the specific transcription factors that directly regulate all the enzymes in the this compound pathway are still being fully elucidated, studies in related pathways, such as phytoalexin biosynthesis in plants, show that networks of transcription factors cooperatively regulate the expression of biosynthetic genes. mdpi.com It is plausible that similar complex regulatory networks govern the tissue-specific and developmental expression of ommochrome pathway genes in insects. Different cell types often respond in unique ways to the same extracellular signals, leading to differential gene expression patterns that are fundamental to cell specialization. nih.gov
Post-transcriptional regulation provides an additional layer of control after the mRNA has been synthesized. wikipedia.orgwikipedia.org These mechanisms can fine-tune the amount of protein produced from an mRNA transcript and include processes like alternative splicing, regulation of mRNA stability, and microRNA (miRNA)-mediated control. pressbooks.pubwikipedia.orgfrontiersin.org
Alternative Splicing : This process can generate multiple distinct proteins from a single gene, potentially creating enzyme variants with different properties or regulatory elements. frontiersin.org It is a known regulatory mechanism in other complex biosynthetic pathways, such as lignin (B12514952) formation in plants, where it contributes to proteomic diversity. frontiersin.org
mRNA Stability : The lifespan of an mRNA molecule in the cytoplasm determines how much protein can be translated from it. pressbooks.pub The stability of a transcript is influenced by features such as the length of its poly-A tail and the binding of RNA-binding proteins (RBPs) to its untranslated regions (UTRs). pressbooks.pub Complex post-transcriptional processing can lead to mRNA molecules with varying half-lives, resulting in differential production of the proteins they encode. nih.gov
microRNA (miRNA) Regulation : miRNAs are small non-coding RNA molecules that can bind to complementary sequences on target mRNAs, typically leading to translational repression or degradation of the target. This mechanism is crucial for regulating gene expression in a wide range of biological processes. frontiersin.org Recent studies have identified miRNAs as key regulators in the synthesis of other pigments, like anthocyanins, suggesting that miRNAs could also play a significant role in modulating the expression of enzymes in the this compound pathway. frontiersin.org
These regulatory systems ensure that the synthesis of potentially reactive intermediates is precisely managed, preventing cellular damage and ensuring pigment is produced only when and where it is needed.
Genetic Modulators of Kynurenine (B1673888) and Ommochrome Metabolism
In the fruit fly Drosophila melanogaster, a classic model for studying ommochrome genetics, several genes have been identified as crucial modulators of this pathway. core.ac.ukbiorxiv.org The pathway begins with the conversion of tryptophan to formylkynurenine, catalyzed by tryptophan-2,3-dioxygenase, the enzyme encoded by the vermilion (v) gene. core.ac.uk The subsequent conversion to 3-hydroxykynurenine (3-OHK), the direct precursor for xanthommatin (B1213845), is catalyzed by kynurenine 3-monooxygenase (also known as kynurenine hydroxylase), which is encoded by the cinnabar (cn) gene. biorxiv.orgnih.gov The final enzymatic step, the oxidation of 3-OHK to form xanthommatin, is facilitated by a phenoxazinone synthase, encoded by the cardinal (cd) gene. frontiersin.orgnih.gov
Mutations in these genes have profound and often tissue-specific effects on pigmentation and metabolism. nih.govcambridge.org For instance, mutations in cinnabar lead to an accumulation of kynurenine, which can be shunted to produce kynurenic acid, while mutations in cardinal can result in an accumulation of the precursor 3-OHK. frontiersin.orgnih.gov This balance between neuroprotective metabolites like kynurenic acid and potentially neurotoxic ones like 3-OHK is critical, and disruptions have been linked to neurodegeneration in Drosophila models of human diseases. nih.govnih.govpnas.org The ratio of 3-OHK to kynurenic acid is considered a significant factor in neuronal health. frontiersin.orgresearchgate.net
The availability of the initial substrate, tryptophan, is also a key regulatory point. In Drosophila, the gene karmoisin is thought to encode a transporter responsible for the cellular uptake of tryptophan from the hemolymph. biorxiv.orgnih.gov Furthermore, studies in various insect species, including butterflies and mosquitoes, have revealed that the genetic toolkit for ommochrome synthesis can vary between tissues. biorxiv.orgnih.govresearchgate.net For example, in some butterflies, the genes vermilion and cinnabar are essential for eye pigmentation but not for the orange ommochrome patterns on the wings, suggesting that the wings may either use different enzymes or import pigment precursors synthesized elsewhere. nih.govresearchgate.net
Table 1: Key Genetic Modulators of the this compound Pathway in Insects
| Gene | Encoded Protein | Function | Organism(s) | Phenotype of Mutation |
|---|---|---|---|---|
| vermilion (v) | Tryptophan-2,3-dioxygenase | Converts tryptophan to N-formylkynurenine. core.ac.uk | Drosophila, Butterflies, Moths | Bright red eyes due to lack of brown pigment. core.ac.uknih.gov |
| cinnabar (cn) | Kynurenine 3-monooxygenase (KMO) | Converts kynurenine to 3-hydroxykynurenine (3-OHK). biorxiv.orgnih.gov | Drosophila, Butterflies, Mosquitoes | Bright red eyes; accumulation of kynurenine. frontiersin.orgnih.gov |
| cardinal (cd) | Phenoxazinone synthase (PHS) | Oxidizes 3-OHK to form xanthommatin. frontiersin.orgnih.gov | Drosophila | Bright orange-red eyes; accumulation of 3-OHK. frontiersin.orgnih.gov |
| scarlet (st) | ABC Transporter Subunit | Forms a heterodimer with White protein to transport 3-OHK into pigment granules. biorxiv.orgnih.gov | Drosophila | Bright red eyes; failure to import 3-OHK into granules. nih.gov |
| white (w) | ABC Transporter Subunit | Forms a heterodimer with Scarlet protein to transport 3-OHK into pigment granules. biorxiv.orgnih.gov | Drosophila | White eyes due to lack of both ommochrome and pteridine (B1203161) pigments. core.ac.uknih.gov |
| karmoisin | Putative Tryptophan Transporter | Believed to mediate the cellular uptake of tryptophan. biorxiv.orgnih.gov | Drosophila | Affects eye pigmentation. cambridge.org |
| 3OHKT | Monocarboxylate Transporter | Mediates cellular uptake of 3-OHK, particularly in non-eye tissues. biorxiv.org | Silkworm, Butterflies | Prevents reddish pigmentation in wings when silenced. biorxiv.org |
Organelle-Specific Regulation of Pigment Precursor Transport
The final stages of this compound synthesis and its subsequent storage occur within specialized cellular compartments known as pigment granules or ommochromasomes. biorxiv.orgresearchgate.net These organelles are part of the lysosome-related organelle (LRO) family, which also includes melanosomes in vertebrates. researchgate.netoup.com The sequestration of the biosynthetic pathway within these organelles is critical, as it concentrates enzymes and substrates and isolates potentially toxic intermediates like 3-OHK from the rest of the cytoplasm. nih.gov
A key regulatory step is the transport of pigment precursors from the cytoplasm, where they are synthesized, across the membrane of the ommochromasome. This process is mediated by specific transporter proteins. In Drosophila, the transport of 3-OHK into pigment granules is famously managed by a heterodimeric ATP-binding cassette (ABC) transporter. biorxiv.orgnih.gov This transporter is composed of two different protein subunits, encoded by the white (w) and scarlet (st) genes. nih.govresearchgate.net The White and Scarlet proteins each form half of the functional transporter, and mutations in either gene disrupt the import of 3-OHK, leading to a loss of brown pigment and a characteristic bright red eye color. core.ac.uknih.gov
The regulation of precursor transport can be highly tissue-specific, highlighting the diverse strategies organisms use for pigmentation. While the White-Scarlet system is central to eye pigmentation in Drosophila, recent research in other insects has uncovered alternative transport mechanisms. biorxiv.org For instance, in the silkworm Bombyx mori and nymphalid butterflies, a novel monocarboxylate transporter, named 3OHK transporter (3OHKT), has been identified. biorxiv.org This transporter is specifically responsible for the uptake of 3-OHK into cells that form the reddish markings on butterfly wings, a process where the classic white and scarlet genes appear to play a lesser role. biorxiv.org This indicates that different tissues can employ distinct genetic modules for pigment precursor transport, allowing for independent regulation of coloration in various body parts. biorxiv.orgnih.gov
The biogenesis of the ommochromasomes themselves is also a regulated process, often involving the endoplasmic reticulum and the endosomal pathway. researchgate.net The correct targeting of transporter proteins like White to the membrane of these developing organelles is a crucial aspect of this organelle-specific regulation. researchgate.net
Table 2: Transporter Proteins in this compound Precursor Transport
| Transporter Protein | Gene(s) | Substrate(s) | Cellular Location | Function |
|---|---|---|---|---|
| White/Scarlet Heterodimer | white (w), scarlet (st) | 3-Hydroxykynurenine (3-OHK), Tryptophan | Ommochromasome membrane (in eye pigment cells) | Transports pigment precursors from the cytoplasm into the pigment granule. biorxiv.orgnih.govbiorxiv.org |
| 3OHK Transporter (3OHKT) | 3OHKT | 3-Hydroxykynurenine (3-OHK) | Plasma membrane (in wing epidermal cells) | Mediates cellular uptake of 3-OHK from the hemolymph for wing pigmentation. biorxiv.org |
| Karmoisin | karmoisin | Tryptophan (putative) | Plasma membrane (putative) | Implicated in the cellular uptake of tryptophan. biorxiv.orgnih.gov |
Advanced Research Methodologies for Hydroxanthommatin Analysis
Chemical Synthesis Approaches for Compound Derivatization
Chemical derivatization is a technique used to modify a compound to enhance its analytical detection or separation. While specific derivatization protocols for hydroxanthommatin are not extensively documented, methods applied to its precursor, 3-hydroxykynurenine (3-HK), and other kynurenine (B1673888) pathway metabolites provide a framework for its analysis. nih.govmdpi.com Derivatization is often employed to improve the volatility of analytes for gas chromatography (GC) or to introduce a fluorescent tag for high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govmdpi.commdpi.com
Pre-column derivatization can be particularly beneficial for compounds that are difficult to separate from other matrix components. mdpi.com For instance, kynurenine pathway metabolites have been derivatized using reagents such as 2,2,3,3,3‐pentafluoro‐1‐propanol and pentafluoropropionic anhydride (B1165640) for GC-MS analysis. nih.gov Another approach involves derivatization with 2-bromo-4′-nitroacetophenone to improve sensitivity in reverse-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (RP-UHPLC-MS/MS) analysis. mdpi.com Given that this compound is formed from the dimerization of 3-HK, these established methods for its precursor are logical starting points for developing derivatization strategies tailored to this compound, which would facilitate more sensitive and selective quantification in complex biological samples.
Analytical Spectroscopy for Structural and Quantitative Determination
Spectroscopy, which studies the interaction between matter and electromagnetic radiation, is a cornerstone of analytical chemistry and is indispensable for the analysis of this compound. fao.org Techniques such as mass spectrometry and absorbance spectroscopy provide both qualitative information about molecular structure and quantitative data on the concentration of the analyte. researchgate.netau.dk These methods are non-invasive and can yield a vast amount of molecular fingerprint information, allowing for the rapid and reliable analysis of complex biological systems. mdpi.com
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and elemental compositions. researchgate.net When coupled with separation techniques like liquid chromatography (LC), it becomes a highly effective tool for analyzing complex mixtures. researchgate.netnih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS. This is the most common approach for analyzing kynurenine pathway metabolites. researchgate.netau.dknih.gov In the context of this compound, LC would first separate it from other ommochromes and precursors in a sample. The eluent is then introduced into the mass spectrometer, where the compound is ionized (e.g., via electrospray ionization, ESI) and its molecular weight is determined. This technique is crucial for quantifying the concentration of specific metabolites in biological fluids. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) adds another layer of structural confirmation. An ion of a specific mass-to-charge ratio (the precursor ion, e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint that can be used to identify the compound with high confidence and distinguish it from isomers. MS/MS is frequently performed in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification of target metabolites. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for analyzing large biomolecules and for tissue imaging. nih.gov While less common for quantitative analysis of small molecules compared to LC-MS, MALDI-MS could potentially be used to map the spatial distribution of this compound and related ommochromes directly in tissue sections, providing valuable information about their localization within biological structures like the compound eyes of insects. nih.gov
| Technique | Primary Application for this compound | Key Advantages | Limitations |
|---|---|---|---|
| LC-MS | Separation from related compounds and quantification in biological samples. researchgate.netnih.gov | High sensitivity, excellent for complex mixtures. nih.gov | Ion suppression effects can impact quantification. |
| MS/MS | Structural confirmation and highly selective quantification (MRM). nih.gov | High specificity and confidence in identification; reduces chemical noise. | Requires prior knowledge of the compound for method development. |
| MALDI-MS | Tissue imaging to determine spatial distribution. | High throughput, spatial information, analysis of large biomolecules. nih.gov | Lower resolution and quantification accuracy compared to LC-MS for small molecules. |
UV-Visible (UV-Vis) absorbance spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. fao.org This technique is valuable for both structural characterization and for monitoring reaction kinetics. physchemres.orgmolnar-institute.com
The structure of this compound, the reduced form of xanthommatin (B1213845), gives it a distinct absorbance spectrum. Research has shown that reduced ommochromes, such as this compound, exhibit a maximum absorbance near 500-520 nm, which is responsible for their red or purple color. nih.gov In contrast, the oxidized form, xanthommatin, has an absorption peak at a lower wavelength, around 430-440 nm, corresponding to its yellow color. nih.govbiorxiv.org
This distinct spectral shift is highly useful for kinetic analysis. The auto-oxidation of this compound to xanthommatin in the presence of air can be monitored over time by recording the decrease in absorbance at ~500 nm and the corresponding increase at ~430 nm. nih.gov By tracking this change, the rate of the reaction can be determined. mdpi.commolnar-institute.com This principle is also applied in studies mimicking phenoxazinone synthase activity, where the formation of the phenoxazinone chromophore from precursors like o-aminophenol is monitored spectrophotometrically. physchemres.org
| Compound | Analytical Property | Observation | Reference |
|---|---|---|---|
| This compound (Reduced Form) | Absorbance Maximum (λmax) | Approximately 500-520 nm | nih.gov |
| Xanthommatin (Oxidized Form) | Absorbance Maximum (λmax) | Approximately 430-440 nm | nih.govbiorxiv.org |
| This compound to Xanthommatin | Kinetic Monitoring | Auto-oxidation can be tracked by the spectral shift from ~500 nm to ~430 nm. | nih.gov |
| This compound-derived Radical | ESR Signal | A stable radical (g = 2.004) is detected during the oxidation of 3-HK. | nih.gov |
Mass Spectrometry Techniques (LC-MS, MS/MS, MALDI-MS)
Computational Chemistry and Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools to simulate molecular structures and reactions, offering insights that are often difficult to obtain through experiments alone. nih.gov These methods can predict reaction pathways, the stability of intermediates, and the electronic properties of molecules, thereby guiding experimental work. biorxiv.orgnih.gov For ommochromes, computational techniques are seen as a key area for achieving major advances in their chemical and functional characterization. nih.govresearchgate.net
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a popular and versatile tool in computational chemistry for studying reaction mechanisms because it can calculate the energies of reactants, transition states, and products with reasonable accuracy and computational cost. nih.govbiorxiv.org
In the context of this compound, DFT is instrumental in elucidating its formation from 3-hydroxykynurenine. The biosynthesis of ommatins is thought to occur via the oxidative dimerization of 3-HK. biorxiv.orgacs.org DFT calculations can be used to:
Map the potential energy surface of the reaction. biorxiv.org
Identify the lowest energy reaction pathways, determining whether the reaction is likely to be spontaneous or require enzymatic catalysis. nih.govnih.gov
Analyze the structure and stability of transition states, which are high-energy, fleeting structures that determine the rate of a reaction. biorxiv.org
Studies on the synthesis of phenoxazinone, the core structure of xanthommatin, have utilized DFT to understand the reactivity of precursor ligands and the catalytic role of metal complexes that mimic the function of phenoxazinone synthase. physchemres.orgnih.gov Theoretical calculations have supported the hypothesis that both enzymatic and non-enzymatic oxidation of 3-HK can lead to the formation of the phenoxazinone structure. biorxiv.org
Quantum chemical calculations, including DFT and other ab initio methods, are essential for predicting the existence and structure of highly reactive, short-lived reaction intermediates. These intermediates are often present at concentrations too low to be detected by standard spectroscopic techniques.
The formation of xanthommatin from 3-HK provides a key example. Computational studies have been crucial in proposing the reaction pathway, which involves key transient species:
A Radical Intermediate : During the oxidation of 3-HK, a stable radical species is formed, which has been detected by electron spin resonance (ESR) spectroscopy. nih.gov Quantum chemical calculations can model the electronic structure of this radical, confirming its identity as a one-electron oxidized form of this compound and predicting its stability. nih.gov
By modeling these fleeting states, computational chemistry bridges the gaps in experimental observation, providing a more complete picture of the chemical transformations involved in the biosynthesis of this compound and other ommochromes. acs.org
| Methodology | Application to this compound Research | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating the oxidative dimerization of 3-hydroxykynurenine. physchemres.orgbiorxiv.org | Reaction energy profiles, transition state structures, catalytic vs. non-catalytic pathway viability. nih.govnih.gov |
| Quantum Chemical Calculations | Predicting the structure and stability of reaction intermediates. | Confirmation of transient species like the this compound-derived radical and uncyclized xanthommatin. nih.govacs.org |
Density Functional Theory (DFT) in Reaction Pathway Elucidation
In Vitro and In Vivo Model Systems for Mechanistic Studies
The investigation of this compound and related ommochromes relies on a combination of in vitro and in vivo models to elucidate their biosynthesis, regulation, and function. In vitro systems are crucial for synthesizing ommatins like xanthommatin, which are not commercially available, and for studying their chemical properties under controlled conditions. biorxiv.org A common in vitro method involves the oxidative condensation of the precursor 3-hydroxykynurenine (3HK) to produce xanthommatin. biorxiv.orgresearchgate.netbiorxiv.org This synthesis allows for detailed analysis of the resulting compounds and their derivatives using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). biorxiv.orgnih.gov
In vitro studies have been instrumental in identifying key intermediates in the ommochrome pathway. For instance, the oxidative condensation of 3HK is predicted to form an unstable dimer intermediate called uncyclized xanthommatin, which was later identified both in vitro and in vivo. biorxiv.orgbiorxiv.org Furthermore, research on the oxidation of 3-hydroxykynurenine has led to the identification of a this compound-derived radical, highlighting the compound's role in redox processes. biorxiv.orgmdpi.comcolab.ws These cell-free systems also allow researchers to study the stability and reactivity of these pigments; for example, ommatins are photosensitive and can undergo various chemical modifications in solution, which must be distinguished from biologically relevant molecules. biorxiv.org
In vivo models provide the essential biological context for understanding how these pigments are synthesized, stored, and utilized within an organism. dntb.gov.uaresearchgate.net Studies often involve the extraction and analysis of pigments from specific tissues or specialized organelles called ommochromasomes, where ommochromes are synthesized and stored. biorxiv.orgdntb.gov.uanih.gov By comparing the profiles of ommochromes produced in vivo with those synthesized in vitro, researchers can infer the mechanisms of biological synthesis and regulation. biorxiv.orgbiorxiv.org
Utilization of Invertebrate Models in Ommochrome Research
Invertebrates are the primary source of ommochromes and serve as indispensable models for their study. dntb.gov.uanih.gov Insects and crustaceans, in particular, offer a rich context for investigating the diverse roles of these pigments, from vision to body coloration. dntb.gov.uaresearchgate.net
The compound eyes of insects are a classic model for ommochrome research. Ommochromes act as screening pigments, protecting photoreceptor cells from light damage. dntb.gov.uaresearchgate.net The housefly (Musca domestica) has been used to purify ommochromasomes from eye tissue, allowing for the direct analysis of their metabolic contents. biorxiv.org This approach led to the confident identification of xanthommatin, decarboxylated xanthommatin, and the key intermediate, uncyclized xanthommatin, within these organelles, confirming the in vivo relevance of the biosynthetic pathway proposed from in vitro studies. biorxiv.orgbiorxiv.org Other insect models, such as Drosophila, have been foundational in the genetic dissection of the tryptophan-to-ommochrome pathway. lindau-nobel.org
Invertebrate models are also critical for studying the role of ommochromes in coloration and its ecological significance. dntb.gov.uanih.gov For example, studies in the damselfly Hetaerina americana demonstrated that the red wing spots, used in male-male competition, are generated by ommochrome pigments. dntb.gov.ua The orchid mantis (Hymenopus coronatus) provides a striking example of programmed body color transition, where the excretion of red decarboxylated-xanthommatin and the accumulation of white uric acid mediate a change from a black-red to a white phenotype. researchgate.net The jumbo squid (Dosidicus gigas) has also been studied, where xanthommatin and its derivatives, including this compound and dithis compound, have been identified as the compounds responsible for the antioxidant activity of its skin. researchgate.net
These models, summarized in the table below, provide powerful systems for an integrated approach to understanding ommochrome biology, linking their biochemical synthesis to their ultimate physiological and ecological functions. dntb.gov.uanih.gov
| Invertebrate Model | Organ/Tissue Studied | Key Research Findings |
| Housefly (Musca domestica) | Compound eyes (Ommochromasomes) | Identification of xanthommatin, decarboxylated xanthommatin, and uncyclized xanthommatin in vivo. biorxiv.org |
| Damselfly (Hetaerina americana) | Wings | Confirmed that red wing spots are generated by ommochrome pigments. dntb.gov.ua |
| Orchid Mantis (Hymenopus coronatus) | Epidermis | Demonstrated that body color change is achieved by excreting decarboxylated-xanthommatin. researchgate.net |
| Jumbo Squid (Dosidicus gigas) | Skin | Identified xanthommatin and its derivatives (hydro- and dithis compound) as antioxidant agents. researchgate.net |
| Various Insects & Crustaceans | Compound eyes | General study of ommochromes as screening pigments. dntb.gov.uaresearchgate.net |
Cellular and Protein-Based Systems for Interaction Studies
To dissect the molecular machinery behind this compound formation, researchers employ cellular and protein-based systems. These models allow for the investigation of specific enzymatic steps and protein-protein interactions that are difficult to study in a whole organism. nih.gov While much of the research has focused on the precursor 3-hydroxykynurenine (3HK) and its conversion to xanthommatin, the principles apply to the formation of its reduced form, this compound.
Cellular systems, including mammalian cell lines, have been used to study the metabolism of ommochrome precursors. For example, human colon carcinoma HCT116 cells treated with 3HK were shown to produce xanthommatin. nih.govbiorxiv.org This was a significant finding, as xanthommatin production had not been extensively described in human cells. biorxiv.org Such cell-based assays provide a contained environment to study metabolic pathways and the effects of precursor loading. nih.govnih.gov They can also be adapted for screening purposes to identify factors that modulate the pathway. nih.gov
Protein-based or "lysate-based" systems utilize purified enzymes or cell extracts to study specific biochemical conversions in isolation. nih.gov It has been demonstrated that rat liver mitochondria can convert 3HK to xanthommatin, a reaction mediated by cytochrome c and cytochrome oxidase. nih.govbiorxiv.org Other in vitro studies have used enzymes like horseradish peroxidase to produce radicals from 3HK, suggesting that xanthommatin is the source of the radical species. biorxiv.org These systems confirm that the dimerization of 3HK to form ommatins can be an enzyme-catalyzed process. biorxiv.orgmdpi.com
Modern high-throughput techniques, such as cell-based protein arrays (CBPA), offer powerful tools for identifying specific protein interactions. nih.gov While not yet widely applied to this compound research, these platforms, which screen against large portions of the proteome, could be used to identify novel enzymes or binding partners that interact with 3HK or other intermediates in the ommochrome pathway. nih.gov Other methods for studying protein-protein interactions in live cells, such as Bioluminescence Resonance Energy Transfer (BRET) and co-immunoprecipitation, could also be adapted to discover the protein complexes involved in ommochrome synthesis and transport. promega.com
| System Type | Model | Precursor | Key Finding/Application |
| Cellular | HCT116 Human Colon Carcinoma Cells | 3-Hydroxykynurenine (3HK) | Demonstrated the production of xanthommatin from 3HK in human cells. nih.govbiorxiv.org |
| Protein-Based | Rat Liver Mitochondria | 3-Hydroxykynurenine (3HK) | Showed that cytochrome c and cytochrome oxidase can convert 3HK to xanthommatin. nih.govbiorxiv.org |
| Protein-Based | Horseradish Peroxidase (in vitro) | 3-Hydroxykynurenine (3HK) | Used to study the radical-producing properties of xanthommatin formation. biorxiv.org |
Comparative Biochemistry and Evolutionary Significance of Hydroxanthommatin
Phylogenetic Distribution of Ommochrome Biosynthesis
Ommochromes, the class of pigments to which hydroxanthommatin belongs, are most famously and widely distributed among the arthropods. univ-tours.frbiologists.com Their biosynthesis is a key metabolic pathway in insects, arachnids, and other related groups. univ-tours.fr Within the phylum Arthropoda, ommochromes are responsible for a vast array of coloration, particularly in the class Insecta. eje.cz They serve as the primary screening pigments in the compound eyes of most insects, a function that is considered ancestral. eje.cznih.gov
In addition to their role in vision, ommochromes have been adapted for integumental pigmentation in several insect orders. The most studied examples are within the Lepidoptera, where the family Nymphalidae, in particular, utilizes ommochromes to create the vibrant orange, red, and brown patterns on their wings. eje.cznih.gov This is in contrast to other butterfly families, like the Pieridae which use pterins and the Papilionidae which use papiliochromes, highlighting a specificity in pigment evolution. eje.cz Ommochrome biosynthesis has also been identified in Odonata (dragonflies and damselflies) for body and wing coloration and in various other insect groups. researchgate.netresearchgate.net
Beyond insects, the pathway is present in other arthropods, such as the Arachnida. For instance, crab spiders of the family Thomisidae use ommochromes for their remarkable ability to change color between yellow and white to camouflage against different flowers. univ-tours.frbiologists.com The distribution extends to the phylum Mollusca, where ommochromes have been identified in cephalopods, contributing to their complex and dynamic skin displays. acgpubs.orgbiorxiv.org The presence of the pathway in such diverse invertebrate groups underscores its deep evolutionary roots.
Table 1: Phylogenetic Distribution of Ommochrome Biosynthesis
| Phylum | Class | Examples | Function |
|---|---|---|---|
| Arthropoda | Insecta | Butterflies (Nymphalidae), Dragonflies (Odonata), Fruit Flies (Drosophila), Flour Beetles (Tribolium), Silkworms (Bombyx mori) | Eye screening pigments, wing and cuticle coloration, mimicry, signaling. eje.cznih.govacgpubs.org |
| Arachnida | Crab Spiders (Misumena vatia) | Reversible body coloration for camouflage. univ-tours.frbiologists.com |
| Mollusca | Cephalopoda | Cuttlefish, Squid | Skin pigmentation for camouflage and communication. acgpubs.orgbiorxiv.org |
Homologies with Vertebrate Kynurenine (B1673888) Pathway Metabolites
The biosynthetic pathway leading to this compound and other ommochromes in invertebrates is a specialized branch of the widely conserved kynurenine pathway, which metabolizes the essential amino acid tryptophan. acgpubs.orgnih.gov This pathway shares its initial steps and several key metabolites with the kynurenine pathway found in vertebrates, making it a powerful example of metabolic homology. mdpi.comresearchgate.net
In both invertebrates and vertebrates, the pathway begins with the conversion of L-tryptophan into N-formylkynurenine, a reaction catalyzed by the enzyme tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). eje.czacgpubs.orgmdpi.com This is followed by the rapid conversion of N-formylkynurenine to L-kynurenine by the enzyme kynurenine formamidase. eje.czmdpi.com
The pathways remain homologous through the next step, where kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO) to produce 3-hydroxykynurenine (3-HK). acgpubs.orgmdpi.com At this point, the metabolic routes diverge significantly. In vertebrates, the kynurenine pathway proceeds primarily towards the production of kynurenic acid, anthranilic acid, and ultimately NAD+, with 3-HK being an intermediate that can also be converted to xanthurenic acid or 3-hydroxyanthranilic acid. mdpi.commdpi.comwikipedia.org
In invertebrates, 3-hydroxykynurenine is the crucial branching point and direct precursor for ommochrome synthesis. acgpubs.orgbiorxiv.org Within specialized organelles called ommochromasomes, two molecules of 3-HK undergo oxidative dimerization to form the first phenoxazinone pigment, xanthommatin (B1213845). eje.czbiorxiv.orgbiorxiv.org The unstable xanthommatin is then rapidly oxidized to form the more stable, yellow-colored this compound. nih.govespcr.org This final dimerization and cyclization step to create the phenoxazinone chromophore is unique to the ommochrome-producing organisms and is absent in the standard vertebrate kynurenine pathway. biorxiv.org
Table 2: Homologous Metabolites in Invertebrate Ommochrome and Vertebrate Kynurenine Pathways
| Invertebrate Ommochrome Pathway | Vertebrate Kynurenine Pathway | Homology Status |
|---|---|---|
| L-Tryptophan | L-Tryptophan | Homologous Start |
| ⬇ | ⬇ | |
| N-Formylkynurenine | N-Formylkynurenine | Homologous Intermediate |
| ⬇ | ⬇ | |
| L-Kynurenine | L-Kynurenine | Homologous Intermediate |
| ⬇ | ⬇ | |
| 3-Hydroxykynurenine (3-HK) | 3-Hydroxykynurenine (3-HK) | Homologous Branch Point |
| ⬇ | ⬇ |
| Divergence: Oxidative dimerization to form Xanthommatin, which oxidizes to This compound . biorxiv.orgnih.gov | Divergence: Further metabolism to Kynurenic Acid, Anthranilic Acid, Quinolinic Acid, and NAD+. mdpi.comwikipedia.org | Divergent Fates |
Evolutionary Trajectories of Pigment Diversity and Function
The evolution of ommochromes showcases the redeployment of an ancient metabolic pathway for novel functions. The ancestral role of the tryptophan-ommochrome pathway is widely considered to be for visual screening pigments within the compound eyes of arthropods. biologists.comnih.gov Here, the pigments absorb stray light, protecting the photosensitive cells from damage and enhancing visual acuity. biologists.com
A significant evolutionary event was the co-option of this pathway for integumentary coloration. Genetic studies suggest that the use of ommochromes as wing pigments in Nymphalid butterflies arose from a single evolutionary origin. nih.gov This innovation involved novel regulation of the expression of key pathway genes, such as vermilion (encodes TDO) and cinnabar (encodes KMO), in the developing wing tissues during pupation. nih.govresearchgate.net This redeployment allowed for the creation of complex and diverse wing patterns that play roles in mimicry, camouflage, and intraspecific communication, as famously seen in Heliconius butterflies.
The diversification of ommochrome function is also evident in the chemical variations of the pigments themselves. The final color of an ommochrome-pigmented tissue depends on the specific mixture of ommatins (like xanthommatin and this compound) and ommins, as well as their redox state. univ-tours.freje.cz The pigments are redox-active, with the reduced form typically being red (e.g., dihydro-xanthommatin) and the oxidized form being yellow (e.g., xanthommatin/hydroxanthommatin). univ-tours.frresearchgate.net This property allows for dynamic color changes, such as the programmed reddening of male dragonflies upon sexual maturation, which is controlled by shifting the redox balance of ommochromes in the cuticle. researchgate.net This evolutionary trajectory highlights a shift from a static physiological role in the eye to dynamic signaling and adaptive coloration roles in the integument.
Adaptive Significance in Organismal Biology
The persistence and diversification of the ommochrome pathway underscore its profound adaptive significance. The functions provided by this compound and related pigments are critical for survival and reproduction across a wide range of organisms.
Visual Function and Photoprotection : In the eyes of arthropods, ommochromes serve as screening pigments that prevent the overstimulation of photoreceptors and protect against photodamage from intense light, particularly in the UV spectrum. biologists.commdpi.com This function is analogous to that of melanin (B1238610) in vertebrate eyes and is crucial for maintaining visual integrity. biologists.com
Camouflage and Mimicry : Integumental ommochromes are fundamental to crypsis and mimicry. The ability of the crab spider Misumena vatia to change its body from white to yellow is due to the synthesis and deposition of ommochrome granules in the epidermis, allowing it to match the flower on which it hunts. univ-tours.frbiologists.com In Nymphalid and Heliconius butterflies, ommochrome-based color patterns have evolved to mimic distasteful species, providing protection from predators. eje.cz
Aposematism and Sexual Signaling : Bright ommochrome colors can serve as warning signals (aposematism) or as signals in mate choice. eje.cz A striking example of sexual signaling comes from the American ruby spot damselfly (Hetaerina americana). researchgate.net Males of this species possess red wing spots pigmented by ommochromes. The intensity of this red spot functions as an honest signal of male quality, as its production is linked to the male's ability to survive and manage the toxicity of the precursor, 3-hydroxykynurenine (3-HK). researchgate.netresearchgate.net Males capable of sequestering more of the toxic 3-HK into the wing pigment demonstrate superior physiological condition. researchgate.net
Detoxification and Metabolic Regulation : The ommochrome pathway provides a critical route for the catabolism of excess tryptophan, which can be toxic at high concentrations. biologists.comacgpubs.org This detoxification role is considered a primary selective pressure for the maintenance of the pathway. biologists.com The linkage of this detoxification process to an honest sexual signal in damselflies represents a sophisticated evolutionary integration of metabolic regulation and behavioral ecology. researchgate.net
Antioxidant Properties : The phenoxazine (B87303) structure of ommochromes endows them with antioxidant capabilities. mdpi.com They can act as an electron-accepting system and are effective inhibitors of free-radical-induced lipid peroxidation, providing protection against oxidative stress. biologists.commdpi.com This biochemical property is beneficial both in the high-energy environment of the photoreceptor cells and in the general integument.
Q & A
Q. What metadata is critical for reporting this compound-related experiments to ensure reproducibility?
- Methodological Answer : Document solvent composition, pH, temperature, and light exposure during experiments. For in vivo studies, report species/strain, age, and rearing conditions. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
